1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide 1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 845305-82-0
VCID: VC5402801
InChI: InChI=1S/C22H29N2O3.BrH/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18;/h4-10,13-14,20H,11-12,15-17H2,1-3H3;1H/q+1;/p-1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=[N+](C=C2)CC3=CC=CC=C3.[Br-]
Molecular Formula: C22H29BrN2O3
Molecular Weight: 449.389

1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide

CAS No.: 845305-82-0

Cat. No.: VC5402801

Molecular Formula: C22H29BrN2O3

Molecular Weight: 449.389

* For research use only. Not for human or veterinary use.

1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide - 845305-82-0

Specification

CAS No. 845305-82-0
Molecular Formula C22H29BrN2O3
Molecular Weight 449.389
IUPAC Name tert-butyl 4-(1-benzylpyridin-1-ium-4-yl)oxypiperidine-1-carboxylate;bromide
Standard InChI InChI=1S/C22H29N2O3.BrH/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18;/h4-10,13-14,20H,11-12,15-17H2,1-3H3;1H/q+1;/p-1
Standard InChI Key WDNUUFNTOFLJRA-UHFFFAOYSA-M
SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=[N+](C=C2)CC3=CC=CC=C3.[Br-]

Introduction

Chemical Identity and Structural Features

1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide (CAS 845305-82-0) is a quaternary ammonium salt featuring a pyridinium core substituted with a benzyl group at the 1-position and a Boc-protected piperidin-4-yloxy moiety at the 4-position. Its molecular formula is C₂₂H₂₉BrN₂O₃, with a molecular weight of 449.39 g/mol . The compound’s structural complexity arises from the integration of three key components:

  • A pyridinium bromide backbone, imparting cationic character.

  • A benzyl group contributing hydrophobicity and steric bulk.

  • A tert-butoxycarbonyl (Boc)-protected piperidin-4-yloxy group, which enhances solubility and serves as a protective moiety in synthetic applications .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number845305-82-0
Molecular FormulaC₂₂H₂₉BrN₂O₃
Molecular Weight449.39 g/mol
IUPAC Name1-Benzyl-4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)pyridin-1-ium bromide
InChI Code1S/C22H29N2O3.BrH/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18;/h4-10,13-14,20H,11-12,15-17H2,1-3H3;1H/q+1;/p-1
InChI KeyWDNUUFNTOFLJRA-UHFFFAOYSA-M

Synthesis and Reaction Pathways

The compound is synthesized through quaternization reactions involving pyridine derivatives and benzyl bromide, followed by functionalization of the piperidine ring. Key steps include:

  • Alkylation of Pyridine: Reaction of 4-hydroxypyridine with benzyl bromide forms the pyridinium bromide core .

  • Boc Protection: The piperidin-4-yloxy group is introduced via nucleophilic substitution, with subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Pyridine AlkylationBenzyl bromide, DMF, 80°C, 12h75%
Piperidine Coupling1-Boc-4-hydroxypiperidine, K₂CO₃, DMF, 60°C65%
PurificationColumn chromatography (CH₂Cl₂/MeOH)-

Physicochemical Properties

While experimental data on solubility and melting point remain limited, predictions based on structural analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ionic pyridinium moiety .

  • Stability: The Boc group confers stability under basic conditions but is labile in acidic environments .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coefficient)2.8 ± 0.3XLOGP3
PSA (Polar Surface Area)58.7 ŲChemAxon
Hydrogen Bond Donors1PubChem

Applications in Pharmaceutical Research

This compound serves as a key intermediate in drug discovery, particularly for:

  • Neurological Targets: Piperidine derivatives are explored for modulating sigma receptors and monoamine transporters .

  • Peptide Mimetics: The Boc-protected piperidine enhances bioavailability in peptidomimetic scaffolds .

Case Study: Neuroprotective Agents

In patent US9440990B2 , structurally related 4-oxy-piperidine derivatives demonstrated inhibition of tau protein aggregation, a hallmark of Alzheimer’s disease. The Boc group in this compound likely facilitates blood-brain barrier penetration.

Future Directions and Research Gaps

  • Pharmacokinetic Studies: In vivo profiling to assess metabolic stability.

  • Structural Optimization: Modifying the benzyl group to enhance target selectivity.

  • Green Synthesis: Exploring mechanochemical methods to improve yield and reduce solvent use .

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